DPP‑4 Inhibitory Potency: Saxagliptin (Derived from 866083-42-3) vs. Vildagliptin and Sitagliptin
When the target compound is used as the stereodefining fragment to build saxagliptin, the resulting drug substance inhibits human DPP‑4 with a Ki of 1.3 nM [1]. Under identical in‑vitro steady‑state conditions, vildagliptin and sitagliptin exhibit Ki values of 13 nM and 18 nM, respectively — making saxagliptin approximately 10‑fold more potent [1]. This potency advantage is directly attributable to the rigid (1S,3S,5S)‑azabicyclo[3.1.0]hexane‑3‑carbonitrile scaffold, which pre‑organizes the nitrile for optimal interaction with the catalytic serine of DPP‑4 [2].
| Evidence Dimension | DPP‑4 inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 1.3 nM (saxagliptin derived from 866083‑42‑3) |
| Comparator Or Baseline | Vildagliptin Ki = 13 nM; Sitagliptin Ki = 18 nM |
| Quantified Difference | ~10‑fold more potent than either comparator |
| Conditions | Recombinant human DPP‑4, steady‑state kinetic assay, pH 7.4, 37 °C [1] |
Why This Matters
At the procurement stage, selecting the intermediate that produces a 10‑fold more potent active pharmaceutical ingredient directly translates to lower pill burden, reduced API cost per dose, and stronger regulatory exclusivity positioning.
- [1] Wang, A. et al. Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly‑dissociating DPP4 inhibitor. BMC Pharmacol. 2012, 12, 2. View Source
- [2] Augeri, D.J. et al. Discovery and Preclinical Profile of Saxagliptin (BMS-477118). J. Med. Chem. 2005, 48 (15), 5025–5037. View Source
